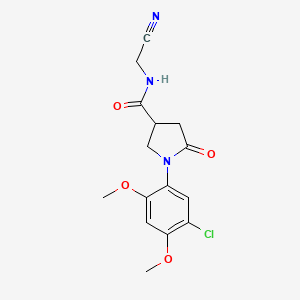![molecular formula C16H12FN3O2 B2470332 2-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 946256-18-4](/img/structure/B2470332.png)
2-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . Another process for the synthesis of a related compound, 3-[2-[4-((6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Paliperidone), and Paliperidone Palmitate through a novel intermediate has also been reported .
Scientific Research Applications
Analgesic Properties
Research on compounds structurally related to 2-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has indicated potential analgesic properties. A study by Ukrainets et al. (2015) demonstrated that the modification of the pyridine moiety in similar compounds enhances their analgesic properties. This modification leads to increased biological activity, particularly in para-substituted derivatives. The study evaluated these derivatives using the "acetic acid writhing" model, a standard experimental method for assessing analgesic effects (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimalarial Activity
Another area of interest is the antimalarial properties of related pyrido[1,2-a]pyrimidin-4-ones. Mane et al. (2014) synthesized and evaluated a range of these compounds for their antimalarial activity. Their research revealed moderate antimalarial activity in specific derivatives, such as 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate. This finding is significant in the search for new antimalarial agents and suggests the potential of pyrido[1,2-a]pyrimidin-4-ones as a basis for developing more potent antimalarial drugs (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).
Antifungal Activity
Compounds similar to 2-fluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide have also been investigated for their antifungal properties. Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety and tested their antifungal activities against various fungal species. Their findings indicate that specific derivatives exhibit high antifungal activity, with one compound showing an inhibition rate of 100% against Phomopsis sp., surpassing the effect of Pyrimethanil, a standard antifungal agent. This research highlights the potential of these pyrimidine derivatives in developing new antifungal treatments (Wu, Lan, Wu, & Fei, 2021).
Herbicidal Activity
In the agricultural sector, related pyrido[2,3-d]pyrimidine-2,4-dione derivatives have shown promising herbicidal activity. Wang et al. (2017) designed and synthesized a series of these hybrids, finding several compounds with significant tobacco protoporphyrinogen oxidase-inhibiting and herbicidal activities. This suggests their potential application in weed control, offering an alternative to current herbicidal solutions (Wang, Li, Wen, Ismail, Liu, Niu, Wen, Yang, & Xi, 2017).
properties
IUPAC Name |
2-fluoro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-14(16(22)20-9-5-4-8-13(20)18-10)19-15(21)11-6-2-3-7-12(11)17/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBWTLMPFBGPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2470249.png)
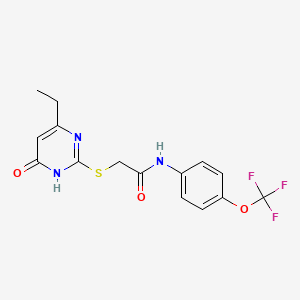
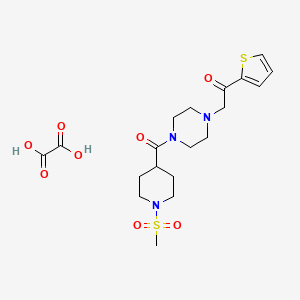
![1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2470254.png)


![(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B2470257.png)
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2470258.png)
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)
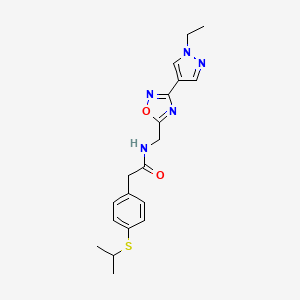
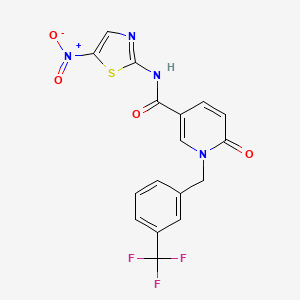

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2470271.png)
